![molecular formula C10H16N2O B1444841 [2-(丁-2-氧基)吡啶-4-基]甲胺 CAS No. 1247570-45-1](/img/structure/B1444841.png)
[2-(丁-2-氧基)吡啶-4-基]甲胺
描述
“[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” is a chemical compound with the molecular formula C10H16N2O . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of “[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” consists of a pyridine ring attached to a butan-2-yloxy group and a methanamine group . The exact spatial arrangement of these groups could influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” include its molecular structure and formula (C10H16N2O) . Detailed information about its melting point, boiling point, density, and other properties was not found in the available resources.科学研究应用
抗结核药物
该化合物已被研究作为抗结核药物的潜力。 吡啶基甲胺衍生物已显示出对结核分枝杆菌 H37Ra的显着活性,其抑制浓度 (IC50) 在低微摩尔范围内 。 这表明 [2-(丁-2-氧基)吡啶-4-基]甲胺可以作为设计新的抗结核药物的起点,特别是在面对细菌的多重耐药菌株的情况下。
化学构件
[2-(丁-2-氧基)吡啶-4-基]甲胺的结构表明它可以作为一种化学构件。 类似结构的化合物可从西格玛奥德里奇等化学供应商处获得,表明它们被用于合成更复杂的分子 。 该化合物可用于合成各种衍生物,用于药物化学和其他领域的研发。
杀菌活性
吡啶基甲胺衍生物也因其杀菌特性而被探索。 通过使用类似的化合物作为模板,研究人员设计并合成了具有优异杀菌活性的新分子 。 这表明 [2-(丁-2-氧基)吡啶-4-基]甲胺可以被修饰以增强其作为杀菌剂的效力,可能导致新的农用化学品。
细胞毒性评估
研究表明,一些吡啶基甲胺衍生物对人体细胞(如 HEK-293(人胚肾)细胞)无毒 。 这是药物开发中一个重要的考虑因素,因为它意味着该化合物有可能在不影响健康细胞的情况下用于人类。
作用机制
Target of Action
Compounds similar to “[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” often target protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.
Mode of Action
The compound could interact with its target protein kinases by binding to their active sites, thereby inhibiting their activity . This could result in changes to the phosphorylation state of proteins within the cell, affecting cellular signaling pathways.
生化分析
Biochemical Properties
[2-(Butan-2-yloxy)pyridin-4-yl]methanamine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. The compound is known to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall metabolic flux. Additionally, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, resulting in altered cellular responses. Furthermore, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the production and utilization of metabolites .
Molecular Mechanism
At the molecular level, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [2-(Butan-2-yloxy)pyridin-4-yl]methanamine remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
[2-(Butan-2-yloxy)pyridin-4-yl]methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in these pathways. For instance, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes, leading to changes in metabolite concentrations .
Transport and Distribution
Within cells and tissues, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine within tissues can affect its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, affecting gene expression and transcriptional regulation .
属性
IUPAC Name |
(2-butan-2-yloxypyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-8(2)13-10-6-9(7-11)4-5-12-10/h4-6,8H,3,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQRPDYZKWKDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)
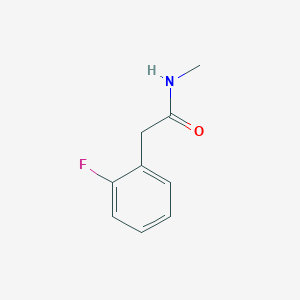




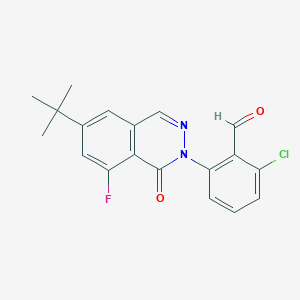
![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
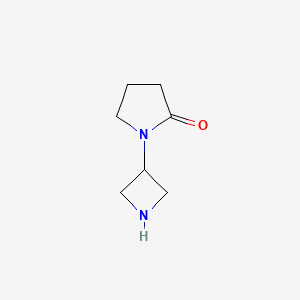
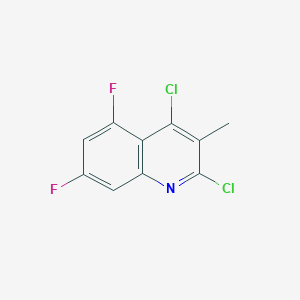
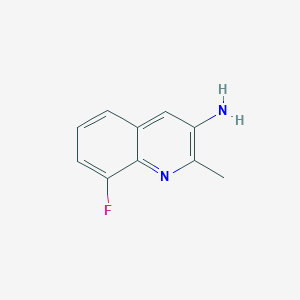
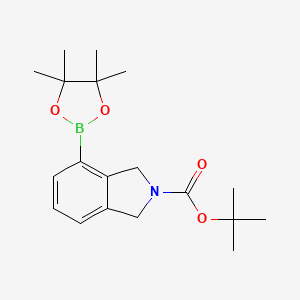
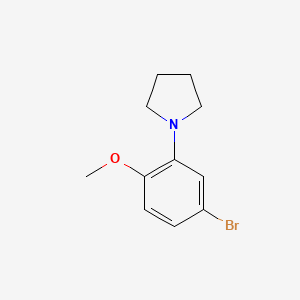
![tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B1444781.png)